Product packaging for 2-phenyl-2H-naphtho[1,8-bc]thiophene(Cat. No.:CAS No. 10245-69-9)

2-phenyl-2H-naphtho[1,8-bc]thiophene

Cat. No.: B087674
CAS No.: 10245-69-9
M. Wt: 248.3 g/mol
InChI Key: PJTMIGXTRCBNCM-UHFFFAOYSA-N
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Description

2-Phenyl-2H-naphtho[1,8-bc]thiophene is a fused thiophene compound of significant interest in advanced materials and pharmaceutical research. Thiophene-based scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile biological activities and presence in several FDA-approved drugs . These compounds are frequently explored for their potential in anti-inflammatory, anticancer, antimicrobial, and anticonvulsant applications, often acting through mechanisms such as cyclooxygenase (COX) or lipoxygenase (LOX) inhibition . Specifically, naphtho[1,8-bc]thiophene derivatives have garnered attention in materials science. Recent synthetic methodologies highlight their utility as potential candidates for optoelectronic conjugated materials, exhibiting properties such as solid-state emission, which is valuable for developing organic light-emitting diodes (OLEDs) and other electronic devices . This makes this compound a valuable reagent for researchers constructing complex π-systems and investigating new functional materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12S B087674 2-phenyl-2H-naphtho[1,8-bc]thiophene CAS No. 10245-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10245-69-9

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

3-phenyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C17H12S/c1-2-6-13(7-3-1)17-14-10-4-8-12-9-5-11-15(18-17)16(12)14/h1-11,17H

InChI Key

PJTMIGXTRCBNCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3=CC=CC4=C3C(=CC=C4)S2

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC4=C3C(=CC=C4)S2

Synonyms

2-Phenyl-2H-naphtho[1,8-bc]thiophene

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenyl 2h Naphtho 1,8 Bc Thiophene

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 2-phenyl-2H-naphtho[1,8-bc]thiophene identifies the thiophene (B33073) ring as the most feasible component for disconnection. The core strategy hinges on the formation of the C-S and C-C bonds that constitute the thiophene moiety fused to the naphthalene (B1677914) backbone.

A primary disconnection can be made across the C-S bonds, leading back to a suitably functionalized 1,8-disubstituted naphthalene precursor. A particularly effective approach involves a disconnection that reveals an 8-halo-1-(phenylethynyl)naphthalene intermediate. This precursor strategically positions the necessary reactive groups—a halogen for a nucleophilic substitution and a phenylacetylene (B144264) group for cyclization—at the peri positions of the naphthalene core. This leads to a convergent synthesis where the phenyl group is incorporated early in the synthesis of the alkyne precursor.

An alternative disconnection could involve the formation of the C2-C3 bond of the thiophene ring late in the synthesis, potentially through an intramolecular cyclization of a precursor bearing a sulfur-containing chain at the 1-position and a reactive group at the 8-position of the naphthalene ring. However, the former strategy, leveraging a halo-alkyne precursor, is often more direct and regioselective.

Optimized Multistep Synthetic Routes to the Core Scaffold

Based on the retrosynthetic analysis, an optimized multistep synthesis can be devised, primarily revolving around the construction of the key 8-halo-1-(phenylethynyl)naphthalene intermediate followed by a copper-catalyzed cyclization.

The synthesis commences with a commercially available 1,8-dihalogenated naphthalene, such as 1,8-dibromonaphthalene (B102958) or 1-bromo-8-iodonaphthalene. A selective Sonogashira cross-coupling reaction is then employed to introduce the phenylethynyl group at the more reactive 8-position (in the case of 1-bromo-8-iodonaphthalene) or under carefully controlled conditions for monosubstitution. This reaction typically utilizes a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst in the presence of an amine base.

With the 8-halo-1-(phenylethynyl)naphthalene in hand, the crucial cyclization step is performed. A copper-catalyzed reaction with a sulfur source, such as potassium ethylxanthate (B89882) or sodium sulfide, facilitates the formation of the thiophene ring. rsc.org This step involves an intramolecular Ullmann-type C-S bond formation followed by the addition of the sulfur nucleophile to the alkyne. rsc.org

Table 1: Proposed Optimized Synthetic Route for this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
11-Bromo-8-iodonaphthalenePhenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N1-Bromo-8-(phenylethynyl)naphthalene
21-Bromo-8-(phenylethynyl)naphthalenePotassium ethylxanthate, CuI, solvent (e.g., DMSO)This compound

The regioselectivity of the synthesis is paramount in ensuring the correct formation of the this compound isomer. The strategy outlined above provides excellent regiochemical control. rsc.org

The initial Sonogashira coupling on a 1,8-dihalonaphthalene where the halogens have differential reactivity (e.g., iodine vs. bromine) allows for the selective introduction of the phenylethynyl group at the more reactive position. Subsequently, the intramolecular nature of the copper-catalyzed cyclization ensures that the thiophene ring is formed exclusively at the peri-position, bridging the 1 and 8 carbons of the naphthalene core. The phenyl group, having been installed as part of the alkyne, is thus precisely located at the 2-position of the final product.

While a detailed mechanistic study for the synthesis of this compound is not extensively reported, a plausible mechanism for the key copper-catalyzed cyclization step can be proposed based on established principles of Ullmann-type reactions and copper catalysis. rsc.orggatech.eduorganic-chemistry.org

The catalytic cycle is thought to initiate with the coordination of the copper(I) catalyst to the sulfur nucleophile. An oxidative addition of the aryl halide (the 8-halo position of the naphthalene) to the copper(I) center may occur, forming a copper(III) intermediate. This is followed by a C-S bond-forming reductive elimination, or a direct nucleophilic attack of the sulfur species on the aryl halide, facilitated by the copper catalyst.

Subsequently, the tethered sulfur nucleophile attacks the proximate alkyne in an intramolecular fashion. This cyclization can proceed through a syn- or anti-addition to the triple bond. The resulting vinyl copper species is then protonated during workup to yield the final this compound product. The exact nature of the active copper species and the intermediates can be influenced by the choice of ligands and reaction conditions.

Development of Novel Catalytic Approaches for this compound Synthesis

Beyond the established copper-catalyzed methods, modern catalytic approaches offer promising avenues for the synthesis of this compound. One such approach is the use of rhodium-catalyzed C-H activation. researchgate.net

A potential strategy could involve the reaction of naphthalene-1-thiol with phenylacetylene under rhodium catalysis. researchgate.net This would entail a sulfhydryl-directed peri-selective C-H activation at the 8-position of the naphthalene ring, followed by a tandem cyclization with the alkyne. This method offers the advantage of atom economy by avoiding the need for pre-halogenation of the naphthalene core.

Table 2: Potential Novel Catalytic Approach

Catalyst SystemKey TransformationPotential Advantages
Rhodium(III) complexesC-H activation/cyclizationAtom and step economy, reduced waste
Palladium(II) complexesDirect C-H arylation/cyclizationConvergent synthesis, modularity

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry can be strategically applied to the synthesis of this compound to enhance its sustainability. nih.goveurekaselect.com

Atom Economy: The development of C-H activation strategies, as discussed in the previous section, would significantly improve atom economy compared to routes that rely on halogenated starting materials.

Use of Safer Solvents: Traditional cross-coupling reactions often employ volatile and potentially toxic organic solvents. Research into performing copper-catalyzed Ullmann-type reactions in greener solvents such as water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact. rsc.org

Catalysis: The use of catalytic amounts of copper or rhodium is inherently greener than stoichiometric reagents. The development of more efficient and recyclable catalysts, potentially through heterogenization, would further enhance the sustainability of the process.

Energy Efficiency: Exploring microwave-assisted synthesis or flow chemistry could lead to reduced reaction times and lower energy consumption compared to conventional heating methods.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally benign without compromising efficiency and yield.

Spectroscopic and Diffraction Based Structural Elucidation Methodologies of 2 Phenyl 2h Naphtho 1,8 Bc Thiophene

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 2-phenyl-2H-naphtho[1,8-bc]thiophene, a suite of one-dimensional and two-dimensional NMR experiments would be required for complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.

Given the absence of published NMR data for this compound, the expected chemical shifts can be inferred from its parent compound, 2H-naphtho[1,8-bc]thiophen, and related derivatives. In a study on 2H-naphtho[1,8-bc]thiophen 1-oxide, the diastereotopic methylene (B1212753) protons at the 2-position were closely analyzed. rsc.orgresearchgate.net For the non-oxidized parent compound, these protons would likely appear as a singlet in the aliphatic region of the ¹H NMR spectrum. The introduction of a phenyl group at this position would replace the methylene protons with a single methine proton, the signal of which would be expected to shift downfield due to the anisotropic effect of the phenyl ring.

The aromatic region of the ¹H NMR spectrum would be complex, showing a series of multiplets corresponding to the protons of the naphthyl and phenyl rings. Two-dimensional techniques such as Correlation Spectroscopy (COSY) would be crucial to identify the coupling networks within these aromatic systems. Nuclear Overhauser Effect Spectroscopy (NOESY) would help to establish through-space proximities, for instance, between the methine proton at the 2-position and the ortho-protons of the phenyl ring, as well as with adjacent protons on the naphthyl core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogous structures)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 (methine) 5.0 - 6.0 50 - 65
Aromatic Protons (Naphthyl) 7.0 - 8.5 120 - 140
Aromatic Protons (Phenyl) 7.2 - 7.8 125 - 145
Aromatic Carbons (Naphthyl) - 120 - 140
Aromatic Carbons (Phenyl) - 125 - 145

Note: These are estimated ranges and actual experimental values may vary.

High-Resolution Mass Spectrometry Approaches for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₈H₁₂S), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a specific mass spectrum for this compound is not available, the fragmentation of the naphtho[1,8-bc]thiophene ring system has been studied. researchgate.net Upon electron ionization, the molecular ion (M⁺) is expected to be the base peak, indicative of a stable aromatic system.

Key fragmentation pathways for the naphtho[1,8-bc]thiophene core would likely involve the loss of sulfur-containing fragments. The loss of a sulfur atom (S) or a thioformyl (B1219250) radical (CHS) are common fragmentation pathways for thiophene-containing compounds. For this compound, a significant fragmentation would be the cleavage of the bond between the C-2 methine and the phenyl group, leading to the formation of a stable naphtho[1,8-bc]thiophenyl cation and a phenyl radical, or vice versa. The fragmentation of the phenyl ring itself, leading to the loss of acetylene (B1199291) (C₂H₂), is also a possibility.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

m/z Value Proposed Fragment Formula
260 Molecular Ion [M]⁺ [C₁₈H₁₂S]⁺
228 [M - S]⁺ [C₁₈H₁₂]⁺
183 [M - C₆H₅]⁺ [C₁₂H₇S]⁺

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Currently, there is no published crystal structure for this compound. If suitable single crystals could be grown, the resulting crystallographic data would reveal the planarity of the naphtho[1,8-bc]thiophene core and the orientation of the phenyl substituent relative to this core. It would also provide insights into the crystal packing, highlighting any π-π stacking interactions or other non-covalent forces that govern the solid-state assembly of the molecules.

Due to the lack of available experimental data, a table of crystallographic parameters cannot be provided at this time.

Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a structure. For this compound, these methods would offer a characteristic fingerprint, confirming the presence of specific structural motifs.

The IR spectrum would be expected to show characteristic absorptions for the C-H stretching of the aromatic rings in the region of 3100-3000 cm⁻¹. iosrjournals.org The C-H stretching of the methine group at the 2-position would likely appear in the 3000-2900 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings would give rise to a series of sharp bands between 1600 and 1450 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region, generally between 700 and 600 cm⁻¹. iosrjournals.org Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region would be indicative of the substitution pattern on the aromatic rings.

Raman spectroscopy would complement the IR data. Aromatic ring stretching vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule would be particularly Raman active. The combination of both IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Methine C-H Stretch 3000 - 2900 IR, Raman
Aromatic C=C Stretch 1600 - 1450 IR, Raman
C-S Stretch 700 - 600 IR, Raman

Note: These are general ranges and the exact peak positions and intensities would be unique to the molecule.

Reaction Mechanisms and Reactivity Profiles of 2 Phenyl 2h Naphtho 1,8 Bc Thiophene

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

The naphtho[1,8-bc]thiophene ring system is a complex aromatic structure, and the preferred sites for electrophilic attack are determined by the relative electron density of the different positions on the polycyclic framework. Theoretical studies on simpler, related heterocycles like thiophene (B33073) and thieno[2,3-b]thiophene (B1266192) have shown that the α-carbon atoms adjacent to the sulfur are kinetically and thermodynamically favored for electrophilic attack over the β-positions. researchgate.net

Further research is required to definitively map the regioselectivity of various electrophiles with 2-phenyl-2H-naphtho[1,8-bc]thiophene. However, based on the reactivity of related thiophene-fused aromatics, electrophilic attack is anticipated to favor positions on the thiophene moiety or specific, electronically activated positions on the naphthalene (B1677914) core.

Nucleophilic Addition and Substitution Reactions

The parent 2H-naphtho[1,8-bc]thiophene system is not highly susceptible to nucleophilic attack unless activated by electron-withdrawing groups or converted into a derivative. For instance, the reaction of 6,8-dichloro-3H-naphtho[1,8-bc]thiophen-3-one, a keto-derivative, with Grignard reagents proceeds via a 1,4-addition mechanism to yield phenolic products. researchgate.net This demonstrates that the core structure can accommodate nucleophilic attack when suitably functionalized.

Another key reaction involves the reduction of carbonyl derivatives. The reduction of 6,8-dichloro-3H-naphtho[1,8-bc]thiophen-3-one with lithium aluminum hydride (LiAlH₄) exclusively yields the corresponding alcohol, 6,8-dichloro-2H-naphtho[1,8-bc]thiophen-3-ol, showcasing a typical nucleophilic addition of a hydride to the carbonyl group. researchgate.net These examples highlight that nucleophilic reactions primarily target functional groups appended to the ring system rather than the aromatic core itself.

ReactantReagentReaction TypeProduct(s)Source
6,8-Dichloro-3H-naphtho[1,8-bc]thiophen-3-oneGrignard Reagents (e.g., RMgBr)1,4-Nucleophilic AdditionPhenolic derivatives researchgate.net
6,8-Dichloro-3H-naphtho[1,8-bc]thiophen-3-oneLiAlH₄Nucleophilic Addition (Reduction)6,8-Dichloro-2H-naphtho[1,8-bc]thiophen-3-ol researchgate.net

Cycloaddition Reactions and Pericyclic Transformations

The synthesis of the naphtho[1,8-bc]thiophene core can be achieved through cycloaddition pathways. A notable example is the tandem [4+2] cycloaddition/aromatization sequence of an allenyl 2-bromo-3-vinylcyclohex-2-enyl thioether, which produces the tetrahydro-3H-naphtho[1,8-bc]thiophene skeleton with high yield. researchgate.net While this is a synthetic route to a related saturated system, it underscores the utility of cycloaddition reactions in constructing this complex heterocyclic framework.

In related polycyclic aromatic systems, visible-light-mediated [3+2] cycloaddition reactions have been employed to construct naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones and alkynes. mdpi.com This suggests that the naphthalene core within the this compound structure could potentially participate in pericyclic reactions under appropriate photolytic or thermal conditions, although specific examples involving this exact compound are not extensively documented. The phenyl substituent at the C2 position may sterically influence the approach of reactants in potential cycloaddition processes.

Metal-Catalyzed Cross-Coupling Reactivity

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of thiophene-containing aromatic systems. researchgate.netresearchgate.net The this compound scaffold can be synthesized and modified using these methods. For instance, a copper-catalyzed Ullmann-type C(aryl)-S bond formation followed by the α-addition of an alkyne bond is used to construct polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes from 8-halo-1-ethynylnaphthalenes. rsc.org

Halogenated derivatives of this compound would be excellent substrates for palladium-catalyzed reactions like the Suzuki and Heck couplings. masterorganicchemistry.com In these reactions, a carbon-carbon bond is formed between the halogenated position of the naphthothiophene and an organoboron reagent (Suzuki) or an alkene (Heck). masterorganicchemistry.comnih.gov These reactions are fundamental for creating more complex molecular architectures based on the core structure. For example, a Suzuki reaction could be used to couple an arylboronic acid to a bromo-substituted this compound, extending the π-conjugated system. nih.govresearchgate.net Similarly, rhodium-catalyzed C-H activation and cyclization of naphthalene-1-thiols with alkynes provides a pathway to the related naphtho[1,8-bc]thiopyran system, demonstrating the utility of transition metals in activating C-H and C-S bonds in this region of the molecule. nih.gov

Reaction TypeCatalystSubstratesProduct TypeSource
Ullmann-type C-S Coupling / CyclizationCopper8-Halo-1-ethynylnaphthalenes, Potassium ethylxanthate (B89882)Polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes rsc.org
Suzuki Cross-CouplingPalladium(0)Bromo-naphtho[1,8-bc]thiophene, Arylboronic acidAryl-substituted naphtho[1,8-bc]thiophene nih.govnih.gov
Heck Cross-CouplingPalladium(0)Bromo-naphtho[1,8-bc]thiophene, AlkeneAlkenyl-substituted naphtho[1,8-bc]thiophene masterorganicchemistry.comnih.gov
C-H Activation / CyclizationRhodiumNaphthalene-1-thiols, AlkynesNaphtho[1,8-bc]thiopyrans nih.gov

Radical Reactions and Single-Electron Transfer Processes

The involvement of radical or single-electron transfer (SET) pathways in the reactions of this compound is plausible, particularly under photolytic or electrochemical conditions, or in the presence of certain transition metals. The extended aromatic system can stabilize radical cations or anions formed during SET processes.

While specific radical reactions involving this compound are not well-documented, related studies offer insights. For instance, in the palladium-catalyzed synthesis of 2-substituted benzo[b]thiophenes, radical trapping experiments using TEMPO were conducted to probe the reaction mechanism. researchgate.net The lack of inhibition by the radical scavenger suggested that the reaction did not proceed through a radical intermediate. researchgate.net In contrast, theoretical studies on other complex organic reactions have shown that SET can be a viable, albeit sometimes less favorable, pathway compared to alternatives like energy transfer. nih.gov The formation of a radical cation from a related helicene at low pH demonstrates the capacity of these polycyclic aromatic sulfur heterocycles to undergo single-electron oxidation. researchgate.net

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic parameters of reactions involving this compound dictate the feasibility, rate, and outcome of its chemical transformations.

A relevant study on the diastereoisomeric 2-methyl-2H-naphtho[1,8-bc]thiophen 1-oxides provides insight into thermodynamic versus other controlling factors. rsc.org It was found that base-catalyzed isomerization of the sulfoxide (B87167) diastereomers consistently yielded a mixture containing over 95% of the cis-sulfoxide. However, this outcome was not governed by the relative thermodynamic stabilities of the two isomers. Instead, the composition of the equilibrium mixture was controlled by solubility factors, with the less soluble cis-isomer precipitating out and driving the equilibrium. rsc.org

This finding is a crucial reminder that while thermodynamic stability is a key consideration, other factors such as reactant solubility, transition state energies (kinetics), and reaction conditions can ultimately determine the product distribution in the complex chemistry of polycyclic heterocycles. rsc.org

Rational Design and Synthesis of 2 Phenyl 2h Naphtho 1,8 Bc Thiophene Derivatives and Analogues

Strategic Functionalization of the Naphthothiophene Core

The functionalization of the 2-phenyl-2H-naphtho[1,8-bc]thiophene core is crucial for modulating its physicochemical and biological properties. A key synthetic approach to access this scaffold involves a copper-catalyzed reaction of 8-halo-1-ethynylnaphthalenes with a sulfur source, such as potassium ethylxanthate (B89882). This method proceeds via an Ullmann-type C(aryl)–S bond formation followed by an α-addition to the alkyne, yielding polysubstituted (Z)-2H-naphtho[1,8-bc]thiophenes with high selectivity. rsc.org

Further derivatization can be envisioned through various modern synthetic methodologies. One promising strategy is the direct C-H bond activation, which allows for the introduction of functional groups at specific positions on the aromatic core, minimizing the need for pre-functionalized starting materials. For instance, rhodium-catalyzed peri-selective C–H bond activation and cyclization of naphthalene-1-thiols with alkynes have been successfully employed to synthesize substituted naphtho[1,8-bc]thiopyrans. researchgate.netnih.gov A similar sulfhydryl-directed strategy could potentially be adapted for the functionalization of the naphthothiophene ring system in this compound.

Substituent Effects on Electronic and Steric Properties in this compound Derivatives

The electronic and steric properties of this compound can be fine-tuned by introducing various substituents on both the naphthothiophene core and the pendant phenyl ring. While specific studies on this exact molecule are limited, the effects of substituents on related thiophene-based systems provide valuable insights.

The introduction of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the molecule's electronic properties, such as its absorption and emission spectra. researchgate.net For instance, in other aromatic thiophene (B33073) systems, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. This modulation of the HOMO-LUMO gap is a key strategy in the design of organic materials for electronic applications.

Steric effects, introduced by bulky substituents, can influence the conformation of the molecule, particularly the dihedral angle between the naphthothiophene core and the 2-phenyl group. This, in turn, can affect the extent of π-conjugation and, consequently, the electronic properties.

Table 1: Predicted Effects of Substituents on the Electronic Properties of this compound (Based on Analogous Systems)

Substituent TypePositionExpected Effect on HOMOExpected Effect on LUMOExpected Effect on Band Gap
Electron-Donating (e.g., -OCH₃, -N(CH₃)₂)Phenyl or NaphthothiopheneIncreaseIncreaseDecrease
Electron-Withdrawing (e.g., -NO₂, -CN)Phenyl or NaphthothiopheneDecreaseDecreaseDecrease
Halogen (e.g., -F, -Cl)Phenyl or NaphthothiopheneDecrease (Inductive)Decrease (Inductive)Variable

Synthesis of Bridged and Polymeric this compound Systems

The incorporation of the this compound unit into larger, more complex architectures such as bridged systems (macrocycles) and polymers is a promising avenue for the development of novel functional materials.

The synthesis of π-conjugated macrocycles containing thiophene units has been achieved through methods like Suzuki coupling reactions. nih.gov These macrocyclic structures can exhibit unique host-guest properties and have potential applications in supramolecular chemistry. While no specific examples incorporating the this compound moiety have been reported, its bifunctional nature suggests its suitability as a building block for such structures.

In the realm of polymer chemistry, polythiophenes are a well-established class of conducting polymers with diverse applications. cmu.edunih.govresearchgate.net The synthesis of polymers containing the this compound monomer could be achieved through various polymerization techniques, such as electrochemical polymerization or cross-coupling methods. The resulting polymers would be expected to possess interesting electronic and optical properties, potentially finding use in organic electronics. The properties of such polymers would be highly dependent on the linkage points and the nature of any additional comonomers. For example, electrochemical polymerization of dibenzothiophene/thiophene monomers has been shown to produce conjugated polymers with tunable electro-optical properties. frontiersin.org

Bioisosteric Replacements and Structural Simplification Studies within the this compound Class

In medicinal chemistry, the concept of bioisosterism, the replacement of a functional group with another that retains the desired biological activity, is a powerful tool in drug design. The this compound scaffold offers several opportunities for such modifications.

A common bioisosteric replacement is the substitution of a phenyl ring with a thiophene ring. psu.edunih.govnih.govresearchgate.netcapes.gov.br Thiophenes are considered bioisosteres of phenyl rings as they share similarities in size, planarity, and π-electron cloud distribution, yet they can offer advantages such as altered metabolic stability and polarity. psu.edu In the context of this compound, replacing the 2-phenyl group with a thienyl group would generate a novel analogue with potentially different biological and pharmacokinetic profiles.

Structural simplification is another key strategy in drug discovery, aimed at reducing molecular complexity while retaining or improving activity. For the this compound core, this could involve simplifying the naphthothiophene ring system to a benzothiophene (B83047) or even a simple thiophene, while retaining the key pharmacophoric features. Such modifications can lead to compounds with improved synthetic accessibility and more favorable physicochemical properties.

Table 2: Potential Bioisosteric Replacements for the Phenyl Group in this compound

Original GroupBioisosteric ReplacementRationale
PhenylThienylSimilar size and electronics, altered metabolism and polarity. psu.edunih.gov
PhenylPyridylIntroduction of a nitrogen atom can alter hydrogen bonding capabilities and basicity.
PhenylCyclohexylRemoval of aromaticity can improve solubility and alter binding modes.

Supramolecular Chemistry and Self Assembly of 2 Phenyl 2h Naphtho 1,8 Bc Thiophene Systems

Non-Covalent Interactions in Crystal Engineering

The crystal engineering of 2-phenyl-2H-naphtho[1,8-bc]thiophene is anticipated to be governed by a combination of non-covalent interactions, primarily driven by its aromatic and heterocyclic nature. The planar naphthothiophene core and the appended phenyl group are expected to facilitate significant π-π stacking interactions. These interactions are a dominant force in the self-assembly and crystal packing of many aromatic molecules. The relative orientation of the stacked molecules—whether face-to-face, parallel-displaced, or T-shaped—will be dictated by the interplay between attractive dispersion forces and repulsive electrostatic interactions.

A comprehensive understanding of these interactions would typically be achieved through single-crystal X-ray diffraction studies, which would provide precise information on bond lengths, bond angles, and intermolecular distances. Further analysis using computational tools like Hirshfeld surface analysis would allow for the visualization and quantification of the different types of intermolecular contacts, providing a detailed picture of the crystal packing.

Table 7.1: Predicted Non-Covalent Interactions in the Crystal Structure of this compound

Interaction TypePredicted Role in Crystal PackingKey Structural Features Involved
π-π StackingMajor contributor to the stabilization of the crystal lattice.Naphthothiophene core, Phenyl group
C-H···π InteractionsDirectional interactions contributing to the specificity of molecular arrangement.C-H bonds of both aromatic rings and the π-systems of neighboring molecules
C-H···S InteractionsWeaker, but potentially significant, directional interactions.C-H bonds and the sulfur heteroatom
van der Waals ForcesGeneral attractive forces contributing to the overall cohesion of the crystal.Entire molecular surface

Host-Guest Chemistry with Macrocyclic Receptors

Cyclodextrins , which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are well-known to encapsulate aromatic guests. Given the dimensions of the this compound molecule, it is plausible that it could form inclusion complexes with β-cyclodextrin or γ-cyclodextrin. The phenyl group or a portion of the naphthothiophene core could be encapsulated within the cyclodextrin (B1172386) cavity. The stoichiometry of such complexes (e.g., 1:1 or 1:2 host-guest ratio) would depend on the relative sizes of the host and guest and the experimental conditions.

Calixarenes , which are macrocycles built from phenol (B47542) units linked by methylene (B1212753) bridges, offer a different type of hydrophobic cavity. The size and shape of the calixarene (B151959) cavity can be tailored by varying the number of phenol units. A calix nih.govarene or calix nih.govarene could potentially encapsulate the phenyl group of the guest molecule, leading to the formation of a stable host-guest complex.

Experimental verification of these host-guest interactions would typically involve techniques such as UV-Vis and fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC). These methods can provide information on the binding stoichiometry, association constants, and the thermodynamic parameters of complex formation.

Table 7.2: Predicted Host-Guest Chemistry Parameters for this compound

Macrocyclic HostPredicted Guest Binding SitePotential Stoichiometry (Host:Guest)Driving Forces for Complexation
β-CyclodextrinPhenyl group or part of the naphthothiophene core1:1Hydrophobic effect, van der Waals forces
γ-CyclodextrinFull or partial encapsulation of the naphthothiophene core1:1Hydrophobic effect, van der Waals forces
Calix nih.govarenePhenyl group1:1π-π stacking, van der Waals forces
Calix nih.govareneEncapsulation of a larger portion of the molecule1:1π-π stacking, van der Waals forces

Self-Assembly Strategies in Solution and at Interfaces

The planar, aromatic structure of this compound suggests a strong propensity for self-assembly in solution and at interfaces. In solution, particularly in poor solvents, the molecules are expected to aggregate to minimize unfavorable interactions with the solvent and maximize favorable π-π stacking interactions. This could lead to the formation of various supramolecular structures, such as nanoparticles, nanofibers, or gels, depending on the concentration, solvent, and temperature.

At interfaces, such as the air-water or a solid-liquid interface, this compound could form ordered monolayers or thin films. Techniques like Langmuir-Blodgett deposition could be employed to transfer these organized molecular layers onto solid substrates, which is of interest for applications in organic electronics. The orientation of the molecules at the interface would be influenced by the balance of intermolecular forces and interactions with the substrate.

The morphology and properties of these self-assembled structures could be investigated using techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), atomic force microscopy (AFM), and X-ray diffraction (XRD).

Theoretical Modeling of Supramolecular Interactions

In the absence of experimental data, theoretical modeling provides a powerful tool to predict and understand the supramolecular interactions of this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to model the interactions between two or more molecules of the compound.

DFT calculations can be employed to determine the preferred geometries and interaction energies of dimers and larger aggregates. This would allow for the identification of the most stable stacking arrangements (e.g., parallel-displaced vs. T-shaped) and the quantification of the contributions of different types of non-covalent interactions, such as dispersion and electrostatic forces.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the self-assembly process in solution. By simulating a system containing many molecules of this compound in a solvent box, it would be possible to observe the spontaneous formation of aggregates and to characterize the structure and dynamics of these assemblies over time. These simulations can provide valuable insights into the mechanisms of nucleation and growth of the supramolecular structures.

Table 7.4: Applicable Theoretical Models for Studying Supramolecular Interactions of this compound

Modeling TechniqueInformation ProvidedKey Parameters to be Calculated
Density Functional Theory (DFT)Optimized geometries of dimers and small aggregates, interaction energies, nature of non-covalent interactions.Binding energy, intermolecular distances, charge distribution.
Molecular Dynamics (MD)Dynamic process of self-assembly in solution, structure and stability of aggregates.Radial distribution functions, order parameters, diffusion coefficients.

Theoretical and Mechanistic Applications of 2 Phenyl 2h Naphtho 1,8 Bc Thiophene in Advanced Chemical Systems

Insights into Organic Electronic Materials from Electronic Structure and Design Principles

The electronic structure of 2-phenyl-2H-naphtho[1,8-bc]thiophene, a polycyclic aromatic thiophene (B33073), provides valuable insights into its potential as an organic electronic material. The fusion of the naphthalene (B1677914) and thiophene rings creates an extended π-conjugated system, which is a fundamental requirement for efficient charge transport. mdpi.comacs.org The introduction of a phenyl group at the 2-position further modulates the electronic properties of the naphtho[1,8-bc]thiophene core.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial in understanding the electronic landscape of such molecules. nih.gov These calculations can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the distribution of electron density. For this compound, the phenyl substituent can influence the planarity of the molecule, which in turn affects the extent of π-orbital overlap and, consequently, the charge carrier mobility.

The design principles for organic electronic materials based on this scaffold involve tuning the electronic properties through strategic functionalization. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring or the naphthothiophene core can alter the HOMO and LUMO energy levels, thereby tailoring the material for specific applications such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). nih.gov The goal is to achieve a balance between a small HOMO-LUMO gap for efficient light absorption and appropriate energy level alignment with other materials in a device. nih.gov

Table 1: Calculated Electronic Properties of Thiophene Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Thiophene-6.56-0.366.20
2-Phenylthiophene-6.23-0.895.34
Naphtho[1,8-bc]thiophene-5.98-1.544.44
This compound (Estimated)-5.85-1.754.10

Note: The values for this compound are estimated based on trends observed in related compounds. Actual values would require specific DFT calculations.

Photophysical Behavior in Advanced Chromophores and Fluorophores: Theoretical Understanding of Excited States

The extended π-system of this compound also imparts interesting photophysical properties, making it a promising scaffold for advanced chromophores and fluorophores. Theoretical investigations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the nature of its electronic transitions and the behavior of its excited states. nih.gov

Upon absorption of light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). TD-DFT calculations can predict the absorption wavelengths, oscillator strengths, and the nature of the electronic transitions (e.g., π-π* transitions). The presence of the phenyl group can lead to intramolecular charge transfer (ICT) character in the excited state, especially if substituted with donor or acceptor groups. rsc.org This ICT character can significantly influence the fluorescence properties, such as the emission wavelength and quantum yield.

The photophysical behavior is also highly sensitive to the surrounding environment. Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a key feature of many donor-acceptor systems. rsc.org For this compound, theoretical models can be used to predict how the dipole moment changes upon excitation and how this will interact with solvents of varying polarity, leading to shifts in the emission spectra. This tunability is a desirable characteristic for the development of environmentally sensitive fluorescent probes.

Table 2: Predicted Photophysical Properties of Naphthothiophene Derivatives in Different Solvents

SolventAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)
Hexane3804200.85
Toluene3854350.75
Dichloromethane3904500.50
Acetonitrile3924650.30

Note: These are hypothetical values to illustrate the concept of solvatochromism and would need to be confirmed by experimental or specific computational studies for this compound.

Catalytic Roles in Organic Transformations: Mechanistic Understanding of Catalysis

A key aspect to consider is the ability of the sulfur atom in the thiophene ring to act as a Lewis base, coordinating to metal centers. This interaction can be crucial in homogeneous catalysis, where the naphthothiophene could function as a ligand, modifying the electronic and steric properties of a metal catalyst. nih.gov Theoretical calculations can be employed to model the coordination of this compound to different transition metals and to investigate the electronic effects on the catalytic cycle of a given reaction, such as a cross-coupling reaction.

Furthermore, the planar and electron-rich nature of the aromatic system could allow it to act as an organocatalyst in certain transformations. For example, it could facilitate reactions through π-π stacking interactions with substrates, thereby orienting them for a specific reaction pathway. Mechanistic studies, often aided by computational chemistry, can elucidate the transition states and reaction pathways of such catalyzed reactions, providing a rational basis for the design of more efficient catalysts based on this scaffold. researchgate.net

Sensor and Molecular Probe Design: Signaling Mechanisms and Rational Design

The fluorescent properties of the this compound scaffold make it an attractive candidate for the rational design of sensors and molecular probes. upenn.edumorressier.com The signaling mechanism of such probes would likely rely on changes in the photophysical properties of the molecule upon interaction with a specific analyte.

Rational design principles for fluorescent probes based on this framework would involve incorporating a recognition moiety for the target analyte. This could be a chelating group for metal ions or a reactive site for specific small molecules. The binding of the analyte to the recognition site would then induce a change in the electronic structure of the fluorophore, leading to a detectable change in its fluorescence, such as an increase or decrease in intensity (turn-on or turn-off), a shift in the emission wavelength, or a change in fluorescence lifetime. nih.govresearchgate.net

Theoretical modeling plays a crucial role in the design of such probes. By simulating the interaction between the probe and the analyte, it is possible to predict the resulting changes in the electronic and photophysical properties. For example, DFT and TD-DFT calculations can be used to model the ground and excited states of the probe-analyte complex and compare them to the free probe. This allows for a mechanistic understanding of the signaling mechanism, such as the modulation of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes upon analyte binding. This predictive capability accelerates the design and optimization of highly selective and sensitive molecular probes for various applications in chemistry and biology.

Future Directions and Emerging Research Avenues for 2 Phenyl 2h Naphtho 1,8 Bc Thiophene Research

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and chemistry offers powerful tools to accelerate the discovery and optimization of novel materials. For a compound like 2-phenyl-2H-naphtho[1,8-bc]thiophene, AI and machine learning (ML) could be instrumental in several ways:

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing data from similar thiophene-based compounds to predict the physicochemical properties of undiscovered derivatives of this compound. This includes predicting electronic properties, solubility, and potential biological activity, thereby guiding synthetic efforts toward molecules with desired characteristics.

Generative Models for Novel Structures: Generative AI models can design novel naphtho[1,8-bc]thiophene derivatives with optimized properties. By learning the structure-property relationships from a dataset of known compounds, these models can propose new molecular structures that are likely to exhibit enhanced performance for specific applications, such as in organic electronics or as pharmaceutical scaffolds.

In Silico Screening: AI-driven virtual screening can rapidly evaluate large libraries of virtual this compound derivatives for their potential bioactivity against various therapeutic targets. This can significantly reduce the time and cost associated with traditional drug discovery pipelines.

AI/ML Application AreaPotential Impact on this compound Research
Predictive Property ModelingAccelerated identification of derivatives with optimal electronic and physical properties.
Generative Molecular DesignDe novo design of novel naphtho[1,8-bc]thiophene structures with tailored functionalities.
In Silico Biological ScreeningRapid identification of potential therapeutic applications for new derivatives.

High-Throughput Synthesis and Screening Methodologies

To explore the vast chemical space around the this compound scaffold, high-throughput synthesis and screening (HTS) methodologies will be indispensable.

Automated Synthesis Platforms: The development of automated synthesis platforms can enable the rapid and parallel synthesis of a library of this compound analogs. This would involve the use of robotic systems to perform reactions, purifications, and characterizations in a miniaturized and parallel fashion.

Robotic Screening: Once a library of compounds is synthesized, robotic systems can be employed for high-throughput screening of their properties. For instance, in materials science, this could involve automated testing of their performance in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). In a biomedical context, HTS assays could rapidly assess the biological activity of these compounds against a panel of disease targets.

High-Throughput TechnologyApplication in this compound Research
Automated SynthesisRapid generation of diverse libraries of substituted naphtho[1,8-bc]thiophenes.
Robotic ScreeningAccelerated discovery of structure-activity and structure-property relationships.

Exploration of Novel Reactivity Manifolds

A deeper understanding of the reactivity of this compound can unlock new synthetic pathways and applications. Future research could focus on:

C-H Activation: Exploring the selective functionalization of the C-H bonds on the naphthyl and phenyl rings of the molecule would provide a more atom-economical and efficient way to synthesize a wide range of derivatives. Rhodium-catalyzed C-H activation has been demonstrated for the synthesis of related naphtho[1,8-bc]thiopyrans and could be a promising avenue for this compound.

Photocatalysis and Electrochemistry: Investigating the photocatalytic and electrochemical behavior of this compound could lead to the discovery of novel transformations and applications in areas such as organic synthesis and energy storage.

Cycloaddition Reactions: Delving into the potential of the thiophene (B33073) ring to participate in cycloaddition reactions could open up new avenues for constructing more complex polycyclic aromatic systems with unique properties.

Advanced Characterization Beyond Conventional Techniques

To gain a more profound understanding of the structure-property relationships of this compound and its derivatives, advanced characterization techniques will be crucial.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to probe the excited-state dynamics of these molecules, which is essential for understanding their photophysical properties and potential applications in optoelectronics.

Solid-State NMR: For materials applications where the solid-state packing and morphology are critical, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable insights into the local molecular environment and intermolecular interactions.

In-situ and Operando Techniques: The ability to characterize materials under operational conditions is vital for understanding their performance and degradation mechanisms. In-situ and operando spectroscopic and microscopic techniques could be employed to study this compound-based materials in real-time within electronic devices.

Advanced Characterization TechniquePotential Insights for this compound
Ultrafast SpectroscopyElucidation of excited-state lifetimes and decay pathways.
Solid-State NMRDetailed information on solid-state packing and molecular conformations.
In-situ and Operando MethodsReal-time monitoring of structural and electronic changes during device operation.

Development of Sustainable and Circular Synthetic Routes

In line with the growing emphasis on green chemistry, future research should focus on developing sustainable and circular synthetic routes to this compound and its derivatives.

Life Cycle Assessment (LCA): Conducting a life cycle assessment of the current and newly developed synthetic routes will be essential to quantify their environmental impact and identify areas for improvement.

Flow Chemistry: Utilizing continuous flow chemistry can offer several advantages over traditional batch synthesis, including improved safety, better process control, and easier scalability, contributing to a more sustainable manufacturing process.

Recycling and Upcycling of Sulfur-Containing Materials: Research into the chemical recycling of sulfur-containing polymers and materials could provide sustainable sources of sulfur and aromatic building blocks for the synthesis of compounds like this compound, contributing to a circular economy. The development of methods to break sulfur-sulfur bonds in waste materials could be a key strategy.

Biocatalysis: Exploring enzymatic or whole-cell biocatalytic methods for the synthesis of key intermediates or the final compound could offer a greener alternative to conventional chemical synthesis, often proceeding under milder conditions with higher selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-2H-naphtho[1,8-bc]thiophene, and how can side reactions be minimized during its preparation?

  • Methodological Answer : The synthesis of thiophene derivatives often involves Friedel-Crafts alkylation or cross-coupling reactions. For example, γ-keto esters of thiophene derivatives can be synthesized using acylating reagents like acetic anhydride and subsequent electrophilic substitution . To minimize side reactions (e.g., polyalkylation), controlled stoichiometry and low-temperature conditions (0–5°C) are recommended. Catalysts such as Lewis acids (e.g., AlCl₃) may enhance regioselectivity . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the target compound.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. For example, naphtho-thiophene derivatives show characteristic peaks at m/z 209–332, depending on substituents .
  • Chromatography : Two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) resolves co-eluting compounds, as demonstrated for phenaleno[1,9-bc]thiophene analysis .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ can confirm aromatic proton environments and substituent positions. For thiophene derivatives, deshielded protons near sulfur typically appear at δ 7.2–8.5 ppm .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its charge delocalization and redox behavior?

  • Methodological Answer : The extended π-conjugation in naphtho-thiophene derivatives enables charge delocalization across the fused aromatic system. Electrochemical studies (cyclic voltammetry) in acetonitrile with a Ag/Ag⁺ reference electrode reveal oxidation potentials correlating with conjugation length. For example, α,α’-bis(dianisylamino)-substituted thiophenes exhibit mixed-valence states and class III delocalization (Robin-Day classification) in radical cations, as shown by EPR and UV-Vis spectroscopy . Computational methods (DFT) can map HOMO-LUMO gaps and predict redox-active sites .

Q. What methodologies are effective for studying the photophysical properties of this compound in different solvent environments?

  • Methodological Answer : Fluorescence emission spectra in solvents of varying polarity (e.g., n-hexadecane vs. DMSO) reveal solvatochromic effects. For naphtho[1,8-bc]thiophene analogs, λem shifts bathochromically in polar solvents due to stabilization of excited states. Time-resolved fluorescence spectroscopy quantifies lifetime changes (τ ≈ 1–10 ns), while quantum yield (ΦF) measurements using integrating spheres assess radiative vs. non-radiative decay pathways .

Q. How can researchers evaluate the biological activity of this compound derivatives, particularly in targeting disease-related proteins?

  • Methodological Answer :

  • STAT3 Inhibition : In vitro assays using cancer cell lines (e.g., HeLa) measure phospho-STAT3 levels via Western blotting after treatment with thiophene derivatives. IC₅₀ values are determined using MTT assays .
  • Enzyme Binding Studies : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to targets like HCV NS5B polymerase. Fluorescence quenching assays validate interactions by monitoring tryptophan residue changes in the protein .

Q. What crystallographic techniques are essential for resolving the structural ambiguities of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, naphtho[1,8-de][1,3,2]diazaborinane derivatives show planar fused-ring systems with S–C bond lengths of 1.70–1.75 Å. Data refinement with SHELXL-97 and Olex2 software achieves R factors < 0.05 . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···π contacts) .

Data Contradictions and Recommendations

  • Spectral Assignments : Discrepancies in mass spectral fragmentation (e.g., m/z 209 signals attributed to anthraquinone vs. thiophene derivatives ) necessitate orthogonal validation via NMR or X-ray crystallography.
  • Biological Activity : While some studies highlight STAT3 inhibition , others report limited bioavailability due to poor solubility. Researchers should perform logP measurements (HPLC) and consider prodrug strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.